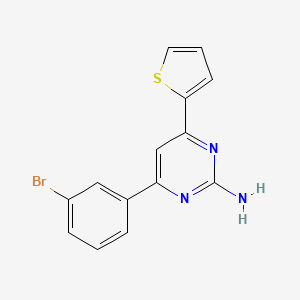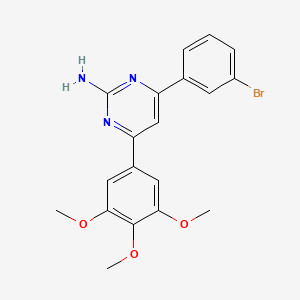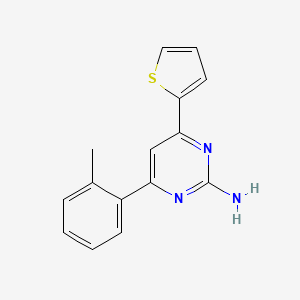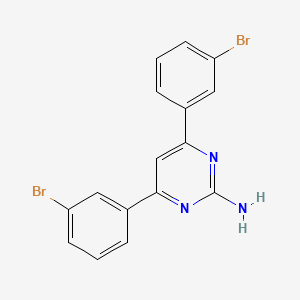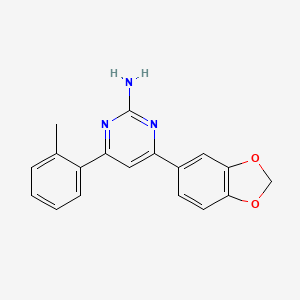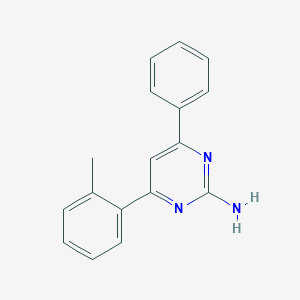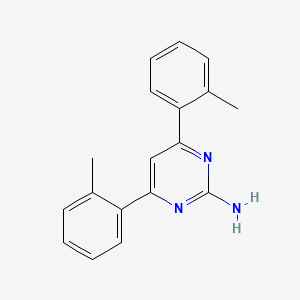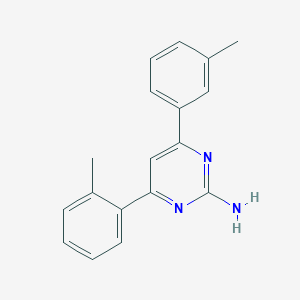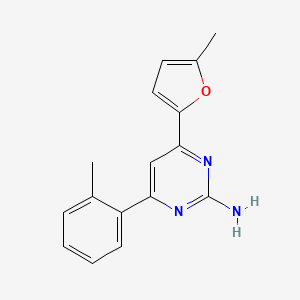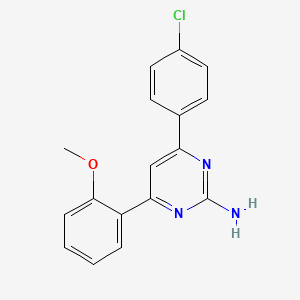
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4CP-2MP) is a small molecule that has been widely studied for its potential to be used in a variety of scientific research applications. 4CP-2MP is a structural analogue of the widely used anticonvulsant drug phenytoin, and has been found to possess similar pharmacological properties. 4CP-2MP has been studied for its potential to be used as an anticonvulsant, anti-inflammatory, and anti-cancer agent.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential to be used in a variety of scientific research applications. This compound has been found to possess anticonvulsant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent for a variety of diseases. This compound has also been studied for its potential to be used as a model compound for the development of novel anticonvulsant drugs.
Mecanismo De Acción
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine exerts its pharmacological effects by binding to voltage-gated sodium channels in the central nervous system. This binding increases the threshold for neuronal excitation, leading to an anticonvulsant effect. This compound has also been found to modulate the expression of inflammatory cytokines, leading to an anti-inflammatory effect. Additionally, this compound has been found to inhibit the growth of cancer cells, leading to an anti-cancer effect.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to reduce seizure activity in animal models, indicating an anticonvulsant effect. This compound has also been found to reduce the expression of inflammatory cytokines, indicating an anti-inflammatory effect. Additionally, this compound has been found to inhibit the growth of cancer cells, indicating an anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is a small molecule that can be easily synthesized and is relatively inexpensive to produce. Additionally, this compound is a structural analogue of the widely used anticonvulsant drug phenytoin, allowing for the study of similar pharmacological effects.
However, there are also several limitations to the use of this compound in laboratory experiments. This compound is a relatively new compound, and its effects on human physiology are not yet fully understood. Additionally, this compound has not been tested in clinical trials, and its effects on humans are not yet known.
Direcciones Futuras
The potential of 4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as a therapeutic agent for a variety of diseases is still being explored. Future research should focus on the development of novel anticonvulsant drugs based on the structure of this compound. Additionally, further research should be conducted to better understand the effects of this compound on human physiology. Additionally, further research should be conducted to explore the potential of this compound as an anti-inflammatory and anti-cancer agent. Finally, clinical trials should be conducted to test the safety and efficacy of this compound in humans.
Métodos De Síntesis
4-(4-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is synthesized using a multi-step process that involves the use of organic solvents and catalysts. The first step involves the reaction of 4-chlorophenol and 2-methoxyphenol in aqueous sodium hydroxide, followed by the addition of a coupling agent such as sodium nitrite. The second step involves the reaction of the coupling agent with the 4-chlorophenyl and 2-methoxyphenyl groups, resulting in the formation of the this compound molecule.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZQZCVHORYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

